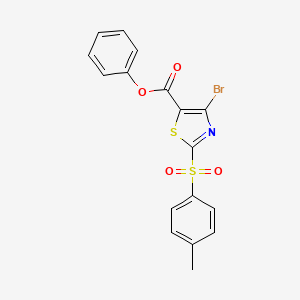

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate

Description

Introduction to Phenyl 4-Bromo-2-(4-Methylphenylsulfonyl)thiazole-5-Carboxylate

Thiazoles, five-membered heterocyclic rings containing nitrogen and sulfur, have long been pivotal in pharmaceutical and materials science due to their electronic diversity and bioisosteric properties. This compound (CAS 1000573-95-4) embodies these traits through its multifunctional design. The compound’s structure integrates a bromine atom at the 4-position, a 4-methylphenylsulfonyl (tosyl) group at the 2-position, and a phenyl ester moiety at the 5-position, creating a sterically and electronically unique profile. Such derivatives are often explored for their potential in drug discovery and organic synthesis, leveraging the thiazole core’s ability to participate in hydrogen bonding and π-stacking interactions.

Systematic Nomenclature and Synonyms

The IUPAC name This compound is derived through systematic analysis of the thiazole ring’s substituents:

- Parent structure : The thiazole ring (C₃H₃NS) serves as the core.

- Substituent positions :

- 4-Bromo : A bromine atom at position 4.

- 2-(4-Methylphenylsulfonyl) : A sulfonyl group bonded to a 4-methylphenyl ring at position 2.

- 5-Carboxylate : A phenyl ester group at position 5.

Alternative designations include phenyl 4-bromo-2-tosylthiazole-5-carboxylate and the registry number MFCD09877751. The tosyl abbreviation (from p-toluenesulfonyl) simplifies the 4-methylphenylsulfonyl descriptor, reflecting common parlance in organic synthesis literature. Table 1 summarizes key identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1000573-95-4 | |

| Molecular Formula | C₁₇H₁₂BrNO₄S₂ | |

| Synonyms | Phenyl 4-bromo-2-tosylthiazole-5-carboxylate |

The molecular formula C₁₇H₁₂BrNO₄S₂ underscores the compound’s heteroatom-rich composition, with sulfur atoms contributing to its polarizability and potential for nucleophilic substitution reactions.

Historical Context in Heterocyclic Chemistry Research

The synthesis of multifunctional thiazoles like this compound is rooted in decades of methodological advancements. Early thiazole chemistry focused on Hantzsch-type cyclizations between thioamides and α-haloketones, but modern approaches prioritize regioselectivity and functional group tolerance.

Sulfonation and Tosyl Group Introduction

The incorporation of sulfonyl groups into thiazoles, as seen in the 2-tosyl substituent, gained prominence in the late 20th century. Sulfonation strategies often employ sulfur dioxide or thionyl chloride under controlled conditions. For example, ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate intermediates have been used to generate sulfonamide derivatives via reactions with aryl amines. In this compound’s case, the tosyl group likely originates from p-toluenesulfonyl chloride, a reagent widely used to introduce sulfonate leaving groups.

Bromination and Esterification

Bromine at the 4-position suggests electrophilic aromatic substitution or directed ortho-metalation strategies. Recent protocols for 4,5-disubstituted thiazoles utilize alkyl 2-(methylthio)-2-thioxoacetates as precursors, enabling regioselective bromination at the 4-position. The phenyl ester at position 5 may arise from esterification of a carboxylic acid intermediate, a step often catalyzed by acids like sulfuric acid or via Steglich conditions.

Mechanistic and Computational Insights

Density functional theory (DFT) studies on related thiazole derivatives have elucidated the electronic effects of substituents on cyclization pathways. For instance, electron-withdrawing groups like sulfonyl moieties enhance the electrophilicity of the thiazole ring, facilitating nucleophilic attacks at specific positions. Such insights guide the rational design of analogs with tailored reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C17H12BrNO4S2 |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

phenyl 4-bromo-2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C17H12BrNO4S2/c1-11-7-9-13(10-8-11)25(21,22)17-19-15(18)14(24-17)16(20)23-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

DMLXNLISPLZBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=C(S2)C(=O)OC3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: :

Biological Activity

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 438.32 g/mol. It features a thiazole ring, which is known for its relevance in pharmacology, and includes a bromine atom, a sulfonyl group, and a carboxylate moiety. The presence of these functional groups enhances the compound's solubility and reactivity, making it suitable for various biological applications .

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, although specific data on its minimum inhibitory concentration (MIC) and bactericidal activity are still limited. Similar thiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it may interact with enzymes associated with inflammation and cancer progression. Studies have shown that derivatives of thiazoles can inhibit α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism, with IC50 values significantly lower than those of standard drugs like acarbose .

3. Anti-inflammatory and Anticancer Potential

The sulfonamide functionality combined with the thiazole structure positions this compound as a potential anti-inflammatory agent. Thiazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multiple steps that must be optimized for yield and purity. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the bromine and sulfonyl groups through electrophilic aromatic substitution reactions.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included in a panel of compounds tested against common pathogens. Results indicated that it displayed moderate activity comparable to other known antimicrobial agents .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound compared to structurally similar derivatives. The study highlighted its potential as an α-glucosidase inhibitor with promising IC50 values, indicating its viability as a therapeutic agent for managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Bromophenyl)thiazole-4-carboxylic acid | C11H8BrNO2S | Potential antimicrobial activity |

| Methyl 2-(4-bromophenyl)thiazole-4-carboxylate | C12H10BrNO2S | Similar biological activities |

| Ethyl 6-methyl-2-(4-piperidin-1-ylsulfonyl)thieno[2,3-d]thiazole-5-carboxylate | C14H16N2O3S3 | Enhanced solubility and reactivity |

The unique combination of functional groups in this compound differentiates it from other thiazole-containing compounds, potentially conferring distinct biological activities .

Scientific Research Applications

Antimicrobial Properties

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with thiazole rings often exhibit antibacterial and antifungal properties, making them candidates for overcoming microbial resistance. For instance, derivatives of thiazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating comparable effectiveness to standard antibiotics like norfloxacin .

Anticancer Activity

Research highlights the compound's potential as an anticancer agent. Preliminary studies have shown that it may interact with enzymes involved in cancer progression, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against cancer cells, comparable to established chemotherapeutic agents such as 5-fluorouracil . Molecular docking studies further support these findings by indicating favorable binding interactions with relevant biological targets .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thiazole derivatives, compounds similar to this compound were synthesized and tested against various microbial strains. The results indicated that specific derivatives displayed significant inhibition zones, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

A series of thiazole-based compounds were evaluated for their anticancer properties. Among them, derivatives closely related to this compound were found to induce apoptosis in cancer cell lines, showcasing their ability to disrupt cell proliferation pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 4-methylphenylsulfonyl group enhances steric hindrance and electron-withdrawing effects compared to analogs with simpler substituents (e.g., methylthio in or trifluoromethyl in ). This may reduce nucleophilic substitution reactivity but improve thermal stability.

- Synthetic Yields: High yields (86–96%) are common in brominated thiazole derivatives, as seen in compounds 1a and 4f .

Electronic and Functional Comparisons

- Electron-Withdrawing Groups : The sulfonyl group in the target compound is more electron-withdrawing than the trifluoromethyl group in or the phosphorothioate in , likely increasing electrophilicity at the thiazole’s reactive sites (e.g., C-5 carboxylate).

- Biological Potential: While the target compound lacks direct pharmacological data, analogs like HMQ-T-F2 (a brominated biphenylurea derivative) show anti-cancer activity via Wnt/β-catenin inhibition .

Industrial and Commercial Relevance

- Commercial Availability: The target compound is priced at $638.00 per gram (Santa Cruz Biotechnology), reflecting its specialized synthetic route and halogenated/sulfonated components . In contrast, simpler analogs like ethyl thiazole carboxylates (e.g., ) are lower-cost (e.g., $315.31/g for trifluoromethyl derivatives).

- Regulatory Status : Brominated thiazoles often require careful handling due to toxicity risks (e.g., 2-bromo-4-(4-ethylphenyl)-5-methylthiazole in ). The target compound’s safety data remains undocumented in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.